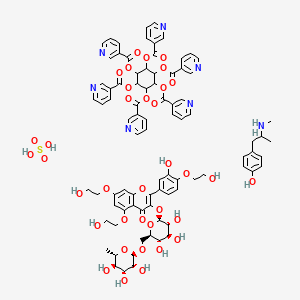

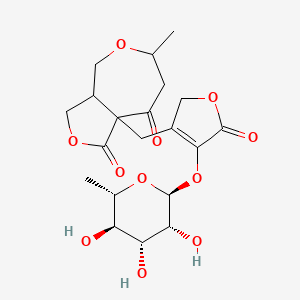

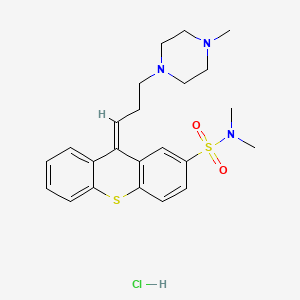

![molecular formula C38H48N8O7S B1246867 (1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)

(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MEN-10627 is a novel polycyclic peptide antagonist of tachykinin NK2 receptors. It is known for its high affinity and selectivity towards NK2 receptors, making it a potent and selective antagonist. MEN-10627 is a cyclo (Met-Asp-Trp-Phe-Dap-Leu)cyclo (2 beta-5 beta) compound, which is the first example of a polycyclic peptide tachykinin NK2 receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEN-10627 involves the cyclization of a linear peptide sequence. The linear peptide is synthesized using standard solid-phase peptide synthesis techniques. The cyclization is achieved through the formation of a disulfide bond between the cysteine residues in the peptide sequence. The reaction conditions typically involve the use of a suitable oxidizing agent, such as iodine or air oxidation, to facilitate the formation of the disulfide bond .

Industrial Production Methods

Industrial production of MEN-10627 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to produce the linear peptide, followed by cyclization and purification steps. The purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MEN-10627 undergoes various chemical reactions, including:

Oxidation: The formation of the disulfide bond during cyclization is an oxidation reaction.

Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Oxidizing Agents: Iodine, air oxidation.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives for peptide synthesis.

Major Products Formed

The major product formed from the synthesis of MEN-10627 is the cyclized peptide with a disulfide bond. Other products may include linear peptides and peptides with incomplete cyclization .

Scientific Research Applications

MEN-10627 has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and properties of polycyclic peptides.

Biology: Investigated for its role in modulating NK2 receptor activity in various biological systems.

Medicine: Explored as a potential therapeutic agent for conditions involving NK2 receptor activity, such as respiratory and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in pharmacological studies

Mechanism of Action

MEN-10627 exerts its effects by competitively binding to NK2 receptors, thereby blocking the action of endogenous tachykinins. The binding of MEN-10627 to NK2 receptors prevents the activation of downstream signaling pathways that are typically triggered by tachykinins. This results in the inhibition of physiological responses mediated by NK2 receptors, such as smooth muscle contraction in the urinary bladder and gastrointestinal tract .

Comparison with Similar Compounds

MEN-10627 is compared with other similar compounds, such as:

MEN-10627 is unique due to its polycyclic structure, which contributes to its high potency and selectivity towards NK2 receptors. Its ability to inhibit NK2 receptor-mediated responses in vivo with long-lasting effects further distinguishes it from other NK2 receptor antagonists .

Properties

Molecular Formula |

C38H48N8O7S |

|---|---|

Molecular Weight |

760.9 g/mol |

IUPAC Name |

(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone |

InChI |

InChI=1S/C38H48N8O7S/c1-21(2)15-27-34(49)41-26(13-14-54-3)33(48)45-30-18-32(47)40-20-31(38(53)42-27)46-35(50)28(16-22-9-5-4-6-10-22)43-36(51)29(44-37(30)52)17-23-19-39-25-12-8-7-11-24(23)25/h4-12,19,21,26-31,39H,13-18,20H2,1-3H3,(H,40,47)(H,41,49)(H,42,53)(H,43,51)(H,44,52)(H,45,48)(H,46,50)/t26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

CFDNUNSOUUFTQO-HPMAGDRPSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |

Synonyms |

cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2beta-5beta) cyclo(methionyl-aspartyl-tryptophyl-phenylalanyl-diaminopropanoyl-leucyl)cyclo(2beta-5beta) MEN 10,627 MEN 10627 MEN-10627 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

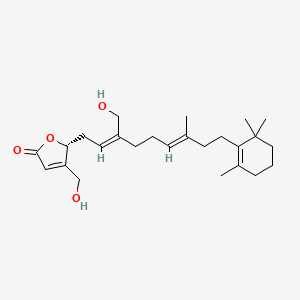

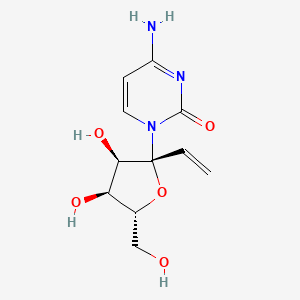

![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)

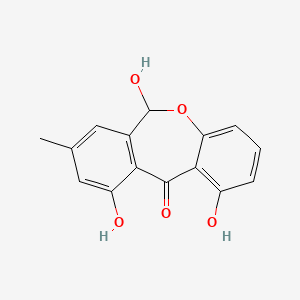

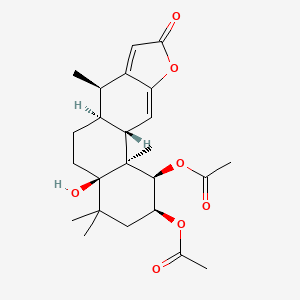

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)